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An In-depth Technical Guide on 4-Bromo-4'-
chloro-3'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document for 4-Bromo-4'-chloro-3'-
fluorobenzophenone is largely based on predicted data and information extrapolated from

closely related compounds due to the limited availability of experimentally verified data for this

specific molecule. This guide should be used for informational purposes and as a starting point

for further research.

Introduction
4-Bromo-4'-chloro-3'-fluorobenzophenone is a halogenated aromatic ketone. The

benzophenone scaffold is a common structural motif in medicinal chemistry and materials

science. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the

phenyl rings is expected to significantly influence the molecule's physicochemical properties

and biological activity. Halogenation can modulate lipophilicity, metabolic stability, and receptor

binding affinity. This guide provides a summary of the known and predicted properties of this

compound, a hypothetical synthesis protocol, and an exploration of its potential biological

relevance.
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Chemical and Physical Properties
Due to the absence of experimentally determined data, the following tables summarize the

identifiers and computed physicochemical properties of 4-Bromo-4'-chloro-3'-
fluorobenzophenone.[1]

Table 1: Compound Identifiers

Identifier Value

IUPAC Name
(4-bromophenyl)-(4-chloro-3-

fluorophenyl)methanone[1]

CAS Number 951890-62-3[1]

Molecular Formula C₁₃H₇BrClFO[1]

Molecular Weight 313.55 g/mol [1]

Canonical SMILES
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)B

r[1]

InChI Key ZAAQNICBNUSUCK-UHFFFAOYSA-N[1]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source

XLogP3 4.7 PubChem[1]

Complexity 279 PubChem[1]

Formal Charge 0 PubChem[1]

Hydrogen Bond Donors 0 PubChem

Hydrogen Bond Acceptors 1 PubChem

Rotatable Bond Count 2 PubChem
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While a specific, validated synthesis protocol for 4-Bromo-4'-chloro-3'-fluorobenzophenone
is not available in the reviewed literature, a plausible route would be through a Friedel-Crafts

acylation reaction. This common method for preparing benzophenones involves the reaction of

an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Hypothetical Synthesis via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of structurally similar benzophenones.

Reaction Scheme:

Reactants

Product
4-Bromobenzoyl chloride

1-Chloro-2-fluorobenzene

→

AlCl₃ (Lewis Acid)

4-Bromo-4'-chloro-3'-fluorobenzophenone

+

Click to download full resolution via product page

Figure 1: Hypothetical synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone.

Materials:

4-Bromobenzoyl chloride

1-Chloro-2-fluorobenzene
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Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), dilute aqueous solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethanol or other suitable solvent for recrystallization

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane

and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of

aluminum chloride at 0 °C (ice bath).

Addition of Aromatic Substrate: After the addition of the acyl chloride, add 1-chloro-2-

fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for several hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing

crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water,

saturated aqueous sodium bicarbonate solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g.,

ethanol) to obtain the final product, 4-Bromo-4'-chloro-3'-fluorobenzophenone.

Characterization: The purified product should be characterized by techniques such as Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) to confirm its structure and purity. The melting point of the purified solid

should also be determined.

Predicted Spectral Data
While experimental spectra are not available, general characteristics can be predicted based

on the structure.

Table 3: Predicted Spectral Characteristics
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Technique Predicted Characteristics

¹H NMR

Aromatic protons would appear as multiplets in

the downfield region (likely between 7.0 and 8.0

ppm). The substitution pattern would lead to

complex splitting patterns.

¹³C NMR

Aromatic carbons would show signals in the

range of 120-140 ppm. The carbonyl carbon

would appear significantly downfield (typically

>190 ppm). Carbon atoms attached to fluorine

would show coupling (¹JCF, ²JCF, etc.).

¹⁹F NMR

A single resonance is expected for the fluorine

atom, with its chemical shift influenced by the

adjacent chloro and carbonyl groups.

IR Spectroscopy

A strong absorption band characteristic of the

C=O stretch of an aromatic ketone is expected

around 1650-1670 cm⁻¹. C-H stretching of the

aromatic rings would appear around 3000-3100

cm⁻¹. C-Br, C-Cl, and C-F stretching vibrations

would be observed in the fingerprint region.

Mass Spectrometry

The molecular ion peak would be observed at

m/z corresponding to the molecular weight

(313.55). The isotopic pattern of bromine (¹⁹Br

and ⁸¹Br in approximately 1:1 ratio) and chlorine

(³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would

result in a characteristic cluster of peaks for the

molecular ion and fragments containing these

halogens.

Potential Biological Activity and Signaling Pathways
There is no direct experimental evidence for the biological activity of 4-Bromo-4'-chloro-3'-
fluorobenzophenone. However, studies on other halogenated benzophenones suggest

potential endocrine-disrupting activities, particularly as antagonists of the androgen receptor.[2]

[3]
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Chlorinated byproducts of benzophenone-1 have been shown to exhibit antiandrogenic activity.

[2][3] This activity is hypothesized to be due to the binding of the benzophenone derivative to

the ligand-binding domain of the androgen receptor, which in turn inhibits the binding of natural

androgens and subsequent downstream signaling.

Hypothetical Signaling Pathway: Androgen Receptor
Antagonism
The following diagram illustrates a simplified, hypothetical mechanism of androgen receptor

antagonism by a halogenated benzophenone.
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Figure 2: Hypothetical androgen receptor antagonism by 4-Bromo-4'-chloro-3'-
fluorobenzophenone.

This proposed mechanism suggests that 4-Bromo-4'-chloro-3'-fluorobenzophenone could

act as a competitive inhibitor of the androgen receptor, thereby disrupting normal androgen

signaling pathways. This is a hypothesis based on related compounds and requires

experimental validation.

Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 4-Bromo-4'-chloro-3'-
fluorobenzophenone. However, based on data for structurally similar compounds, the

following precautions should be taken:

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid

inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab

coat, safety glasses with side shields, and chemical-resistant gloves.

First Aid:

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated

clothing. Seek medical attention if irritation develops.

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper

and lower eyelids. Seek medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible substances.

Conclusion
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4-Bromo-4'-chloro-3'-fluorobenzophenone is a compound with limited available

experimental data. Based on its structure and data from related compounds, it is predicted to

be a solid with low water solubility. A plausible synthetic route is via Friedel-Crafts acylation.

While its biological activity is unknown, related halogenated benzophenones have shown

potential as androgen receptor antagonists, suggesting a possible area for future investigation.

Researchers and drug development professionals should treat this compound with appropriate

caution, following standard laboratory safety procedures for handling new chemical entities.

Further experimental work is required to fully characterize its physical, chemical, and biological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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